Diethyl (N-hydroxy-2,2-dimethylpropanimidoyl)phosphonate
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Overview
Description
Diethyl (N-hydroxy-2,2-dimethylpropanimidoyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a hydroxy-imidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (N-hydroxy-2,2-dimethylpropanimidoyl)phosphonate typically involves the reaction of diethyl phosphite with N-hydroxy-2,2-dimethylpropanimidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl (N-hydroxy-2,2-dimethylpropanimidoyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the imidoyl group to an amine.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Diethyl (N-hydroxy-2,2-dimethylpropanimidoyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (N-hydroxy-2,2-dimethylpropanimidoyl)phosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular pathways involved in signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: A simpler phosphonate ester with similar reactivity.
N-hydroxy-2,2-dimethylpropanimidamide: Shares the hydroxy-imidoyl moiety but lacks the phosphonate group.
Uniqueness
Diethyl (N-hydroxy-2,2-dimethylpropanimidoyl)phosphonate is unique due to the combination of the phosphonate and hydroxy-imidoyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
64150-95-4 |
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Molecular Formula |
C9H20NO4P |
Molecular Weight |
237.23 g/mol |
IUPAC Name |
N-(1-diethoxyphosphoryl-2,2-dimethylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H20NO4P/c1-6-13-15(12,14-7-2)8(10-11)9(3,4)5/h11H,6-7H2,1-5H3 |
InChI Key |
FBPYBAXFKWQOJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=NO)C(C)(C)C)OCC |
Origin of Product |
United States |
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